3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a significant impact on various cellular processes, making it a promising candidate for the treatment of a wide range of diseases.
Wirkmechanismus
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression and has been found to be overexpressed in various types of cancer. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide in lab experiments is its specificity for BRD4. This compound has been found to have minimal off-target effects, making it a reliable tool for studying the role of BRD4 in cellular processes. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Another area of research is in the development of more potent BRD4 inhibitors that can be used for therapeutic purposes. Additionally, the role of BRD4 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide involves a multi-step process that begins with the preparation of 2-chlorobenzonitrile. This compound is then reacted with 1,2,4-triazole to form 2-chloro-5-(1H-1,2,4-triazol-3-yl)benzonitrile. The final step involves the reaction of this intermediate with pyrrolidine-1-carboxylic acid amide to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to have a significant impact on cellular processes such as cell proliferation, apoptosis, and angiogenesis.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-11-4-2-1-3-10(11)9-5-6-19(7-9)13(20)17-12-15-8-16-18-12/h1-4,8-9H,5-7H2,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSYRSDQGBEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.